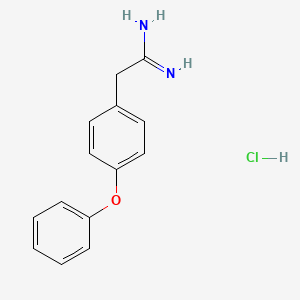
2-(4-フェノキシフェニル)アセタミジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenoxyphenyl)acetamidine hydrochloride is a chemical compound with the molecular formula C14H15ClN2O and a molecular weight of 262.73 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its role as a biochemical reagent in various scientific studies.
科学的研究の応用
2-(4-Phenoxyphenyl)acetamidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is used in the development of pharmaceutical compounds and the study of drug mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary target of 2-(4-Phenoxyphenyl)acetamidine hydrochloride is Matrix Metalloproteinases (MMPs) . MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
2-(4-Phenoxyphenyl)acetamidine hydrochloride interacts with its targets, the MMPs, by inhibiting their activity . This inhibition prevents the degradation of the extracellular matrix, thereby affecting cell migration and tissue remodeling.
Biochemical Pathways
The inhibition of MMPs affects various biochemical pathways. MMPs are involved in many physiological processes, including embryogenesis, normal tissue remodeling, wound healing, and angiogenesis. By inhibiting MMPs, 2-(4-Phenoxyphenyl)acetamidine hydrochloride can potentially influence these processes .
Result of Action
The molecular and cellular effects of 2-(4-Phenoxyphenyl)acetamidine hydrochloride’s action primarily involve the alteration of tissue remodeling and cell migration processes. By inhibiting MMPs, the compound can potentially affect the balance between extracellular matrix synthesis and degradation .
準備方法
2-(4-Phenoxyphenyl)acetamidine hydrochloride is synthesized from 4-phenoxyphenylacetonitrile. The synthetic route involves the conversion of 4-phenoxyphenylacetonitrile to 2-(4-Phenoxyphenyl)acetamidine hydrochloride through a series of chemical reactions. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the transformation. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
2-(4-Phenoxyphenyl)acetamidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
2-(4-Phenoxyphenyl)acetamidine hydrochloride is unique in its structure and function compared to other similar compounds. Some similar compounds include:
4-Phenoxyphenylacetonitrile: A precursor in the synthesis of 2-(4-Phenoxyphenyl)acetamidine hydrochloride.
2-(4-Phenoxyphenyl)ethanimidamide: Another derivative with similar chemical properties.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
特性
IUPAC Name |
2-(4-phenoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;/h1-9H,10H2,(H3,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFCRWFRCIMPMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

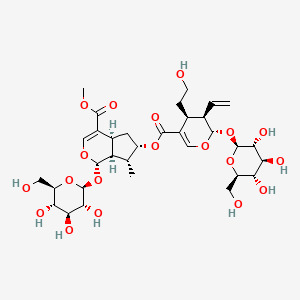
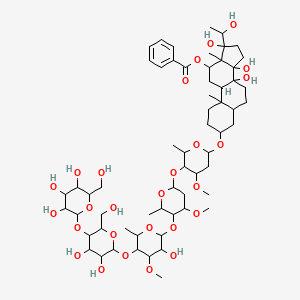
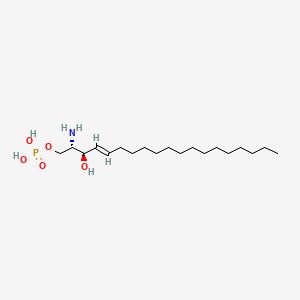

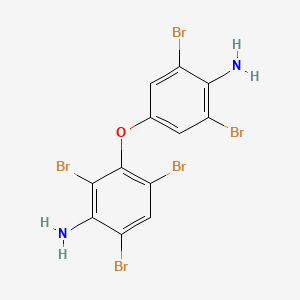
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate](/img/structure/B591438.png)
![Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-](/img/no-structure.png)

![benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate](/img/structure/B591447.png)
![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)
